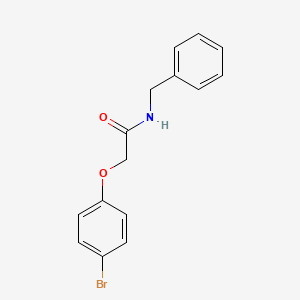
N-benzyl-2-(4-bromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-benzyl-2-(4-bromophenoxy)acetamide" involves multiple steps, including acetylation, alkylation, and nitration processes. For instance, chemoselective N-acetylation followed by reaction with propargyl bromide in the presence of K2CO3 has been used to synthesize similar compounds (Belay, Kinfe, & Muller, 2012). Optimal conditions for alkylation reactions have also been explored, achieving yields up to 77.42% (Zhang, 2004).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals diverse interactions and conformations. For example, in some compounds, acetamide and substituent groups form specific dihedral angles with the benzene ring, influencing the crystal structure through hydrogen bonding and C—H⋯π interactions (Xiao et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include carbonylation and reductive processes. A study on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide highlights the influence of catalysts and solvents on product selectivity (Vavasori, Capponi, & Ronchin, 2023).
Physical Properties Analysis
The physical properties of compounds structurally similar to "N-benzyl-2-(4-bromophenoxy)acetamide" include melting points, solubility, and crystalline structure, which are determined by molecular interactions and can affect their application and synthesis.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and compatibility with various solvents and reagents are crucial for the application of "N-benzyl-2-(4-bromophenoxy)acetamide" and its derivatives. Studies like the chemoselective acetylation of 2-aminophenol using immobilized lipase provide insights into optimizing reaction conditions for achieving desired products with high selectivity (Magadum & Yadav, 2018).
Applications De Recherche Scientifique
Synthesis and Characterization of Related Compounds
- Antimicrobial Schiff Bases and Thiazolidinone Derivatives : A study detailed the synthesis of various Schiff bases and Thiazolidinone derivatives starting from esterification of p-bromo-m-cresol, leading to compounds with potential antimicrobial activities (Fuloria et al., 2014).
Photocatalytic Degradation Studies
- Degradation of Pharmaceuticals : Research on photocatalytic degradation of pharmaceuticals like acetaminophen, utilizing nanoparticles under UV and sunlight irradiation, might indicate potential environmental applications of related compounds for removing pollutants from water (Jallouli et al., 2017).
Metabolic Phenotyping
- Metabolic Phenotyping in Drug Metabolism : A study explored the metabolism and hepatotoxicity of acetaminophen, providing a framework for understanding how similar compounds might be metabolized or induce toxicity, which could be relevant for drug development and safety evaluations (Coen, 2015).
Antioxidant and Enzyme Inhibition
- Novel Antioxidant Bromophenols : Research on novel bromophenols showed significant antioxidant activities and enzyme inhibitory actions, including against acetylcholinesterase and carbonic anhydrase. This suggests potential therapeutic applications for compounds with similar structures (Öztaşkın et al., 2017).
Chemical Synthesis and Pharmacological Assessment
- Leuckart Synthesis of Acetamide Derivatives : A study on the Leuckart synthesis of acetamide derivatives, including evaluation for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, could provide insights into the chemical synthesis strategies and potential pharmacological applications of N-benzyl-2-(4-bromophenoxy)acetamide (Rani et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJTUOACIVDSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-bromophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)
![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)
![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)
![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)
![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)
![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)
